Bienvenue dans la boutique en ligne BenchChem!

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

VEGFR-2 Kinase inhibition Angiogenesis

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1638771‑51‑3) belongs to the pyrrolo[2,3‑d]pyrimidine class, a deazapurine scaffold that acts as a privileged core in kinase‑targeted drug discovery. The molecule bears two chlorine atoms at positions 2 and 4 of the pyrimidine ring, a methyl group at N‑7, and a methyl ester at C‑6.

Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07
CAS No. 1638771-51-3
Cat. No. B2996296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS1638771-51-3
Molecular FormulaC9H7Cl2N3O2
Molecular Weight260.07
Structural Identifiers
SMILESCN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC
InChIInChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3
InChIKeyPVAAUTJDSOADMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate – A Key Heterocyclic Intermediate for Targeted Kinase Inhibitor Synthesis


Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1638771‑51‑3) belongs to the pyrrolo[2,3‑d]pyrimidine class, a deazapurine scaffold that acts as a privileged core in kinase‑targeted drug discovery [1]. The molecule bears two chlorine atoms at positions 2 and 4 of the pyrimidine ring, a methyl group at N‑7, and a methyl ester at C‑6. These four substituents together provide orthogonal handles for sequential, regioselective derivatisation, enabling the efficient construction of large libraries of VEGFR‑2, CDK and other kinase inhibitors that cannot be prepared with the same efficiency from mono‑ or tri‑substituted analogs [2][3].

Why Generic In‑Class Substitutes Cannot Replace Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate


The pyrrolo[2,3‑d]pyrimidine scaffold is highly sensitive to substitution pattern; even a single atom change can abolish target affinity or shift kinase selectivity [1]. For example, removing the N‑7 methyl group (as in the 7H‑analogue CAS 1260666‑52‑1) yields a compound that does not appear in published VEGFR‑2 or CDK2 inhibitor libraries, while converting the C‑6 methyl ester to the carboxylic acid (CAS 1638760‑84‑5) removes the ester protection that facilitates late‑stage coupling . The 2,4‑dichloro substitution is also critical: SAR studies demonstrate that replacing chlorine with hydrogen or amino groups at these positions drastically reduces VEGFR‑2 potency (e.g., IC₅₀ shifts from 11.9 nM to >1 µM in analogous series) [2]. Consequently, any simple “off‑the‑shelf” switch to a closely related pyrrolo[2,3‑d]pyrimidine building block is expected to deliver significantly different reactivity and biological performance.

Quantitative Differentiation of Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Against Closest Comparators


VEGFR‑2 Inhibitory Potency: Scaffold‑Enabled Nanomolar Activity Versus Sunitinib

Pyrrolo[2,3‑d]pyrimidine derivatives built from this scaffold achieve VEGFR‑2 IC₅₀ values as low as 11.9 nM, outperforming the standard of care sorafenib (IC₅₀ = 52.4 nM) and matching sunitinib potency [1][2]. The 2,4‑dichloro‑7‑methyl‑6‑carboxylate architecture provides the essential electronic and steric features that enable such potent inhibition; analogues lacking the chlorine atoms or the N‑7 methyl group show ≥10‑fold higher IC₅₀ values [1].

VEGFR-2 Kinase inhibition Angiogenesis

CDK2 Binding Affinity: Double‑Digit Nanomolar Kd Demonstrated for the Scaffold

Compounds constructed from the pyrrolo[2,3‑d]pyrimidine‑6‑carboxylate nucleus bind CDK2 with a Kd of 48 nM (circular dichroism) and 55 nM (isothermal titration calorimetry), the latter being a direct, label‑free measurement of binding thermodynamics [1]. This affinity places the scaffold in the range of clinically relevant CDK inhibitors (e.g., ribociclib Kd ≈ 50 nM for CDK4/6). The N‑7 methyl and 6‑carboxylate ester are critical for this interaction; removal of either group reduces affinity by >20‑fold in molecular docking simulations [2].

CDK2 Binding affinity Isothermal titration calorimetry

Multi‑Kinase Inhibition Spectrum: Broad Activity Against EGFR, Her2, VEGFR‑2 and CDK2 from a Single Scaffold

A pyrrolo[2,3‑d]pyrimidine derivative (compound 5k) based on the same halogenated 6‑ester scaffold inhibited EGFR, Her2, VEGFR‑2 and CDK2 with IC₅₀ values ranging from 40 nM to 204 nM, a profile comparable to sunitinib (IC₅₀ = 261 nM against VEGFR‑2) but with broader kinase coverage [1]. The compound also induced cell‑cycle arrest and apoptosis in HepG2 cells, upregulating caspase‑3 and Bax while downregulating Bcl‑2. In contrast, simpler pyrrolo[2,3‑d]pyrimidine analogs lacking the 2,4‑dichloro substitution show activity against only one or two kinases in the panel [2].

Multi-kinase Polypharmacology Apoptosis

Regioselective Suzuki‑Coupling Efficiency: Quantitative Yield Advantage of the 2,4‑Dichloro System

The 2,4‑dichloro substituent pattern enables consecutive, site‑selective Suzuki‑Miyaura cross‑coupling reactions. Quantitative studies demonstrate that the C‑4 chlorine reacts preferentially under mild conditions (Pd(OAc)₂, S‑Phos, K₃PO₄, 60 °C) to afford 4‑aryl‑2‑chloro derivatives in 85–93 % isolated yield; the remaining C‑2 chlorine can then be coupled in a second step with a different boronic acid in 78–88 % yield [1]. In contrast, the analog 2,4‑dihydro‑ or 2,4‑dimethoxy‑substituted pyrrolo[2,3‑d]pyrimidines are inert to Suzuki coupling under identical conditions, offering zero yield [1].

Suzuki coupling Regioselectivity Parallel synthesis

Validated Procurement Scenarios for Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate


Synthesis of Next‑Generation Multi‑Kinase Inhibitors Exceeding Sunitinib Potency

Programmes that demand a single agent capable of hitting VEGFR‑2, EGFR, Her2 and CDK2 can start from this ester intermediate. Literature precedence shows that derivatives reach IC₅₀ values of 40–204 nM against these four kinases, surpassing the breadth of sunitinib while maintaining comparable or better potency [1]. The methyl ester at C‑6 serves as a stable masked carboxylic acid that can be converted to amides, esters or hydroxamic acids in the final synthetic step, preserving diversity without introducing additional protection/deprotection sequences [2].

Library‑Focused Synthesis via Sequential Regioselective Suzuki Coupling

The 2,4‑dichloro motif allows iterative Suzuki coupling with two different aryl boronic acids, achieving isolated yields of 85–93 % at C‑4 and 78–88 % at C‑2 [3]. This chemistry is fully compatible with the 7‑methyl and 6‑carboxylate functionalities, enabling the parallel preparation of 100‑500 member libraries in 96‑well format. Procurement of this single building block therefore replaces the need for three or four orthogonal intermediates, reducing the intermediate inventory cost by an estimated 60–70 % in a typical academic‑scale library synthesis [3].

CDK2‑Focused Hit‑to‑Lead Programs Requiring Double‑Digit Nanomolar Affinity

For groups that need to rapidly advance CDK2 inhibitors, the scaffold has demonstrated Kd = 48–55 nM by circular dichroism and ITC, two orthogonal biophysical methods [4]. These values are within the range of clinical CDK inhibitors, and the ester functionality provides a convenient vector for property modulation (e.g., conversion to dimethylamide improves solubility and metabolic stability) without re‑optimising the core [2]. The N‑7 methyl group additionally blocks a common metabolic N‑dealkylation site, potentially yielding longer half‑lives compared to N‑H analogs [2].

Anti‑Angiogenic Agent Discovery with Pre‑Validated VEGFR‑2 Potency Better Than Sorafenib

Direct VEGFR‑2 enzyme assays show that pyrrolo[2,3‑d]pyrimidine derivatives built from this intermediate consistently achieve IC₅₀ values of 11.9–13.6 nM, a 4‑fold improvement over sorafenib (52.4 nM) [5][6]. This proven pharmacophore advantage, combined with the dichloro handles that allow tuning of selectivity against other kinases, makes the methyl ester the most advanced starting point available for laboratories that require IC₅₀ <20 nM in the first synthetic iteration.

Quote Request

Request a Quote for Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.